Cas no 72785-08-1 (1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-)

1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]- structure
72785-08-1 structure
Product name:1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-
CAS No:72785-08-1
MF:C16H19F17N2O5S2
MW:706.43532204628
CID:569323
PubChem ID:175152

1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-
    • 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulphonyl]amino]propanesulphonic acid
    • 3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic acid
    • 1-Propanesulfonic acid, 3-((3-(dimethylamino)propyl)((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)-
    • 1-Propanesulfonic acid, 3-((3-(dimethylamino)propyl)((heptadecafluorooctyl)sulfonyl)amino)-
    • 3-((3-(Dimethylamino)propyl)((heptadecafluorooctyl)sulphonyl)amino)propanesulphonic acid
    • 3-((3-(Dimethylamino)propyl)(heptadecafluorooctyl)sulfonylamino)-1-propanesulfonic acid
    • 3-{[3-(dimethylamino)propyl][(heptadecafl
    • 3-((3-(DIMETHYLAMINO)PROPYL)((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL)SULFONYL)AMINO)-1-PROPANESULFONIC ACID
    • 72785-08-1
    • DTXSID2072594
    • 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-
    • UNII-G5T3L6XFK4
    • EINECS 276-830-4
    • ((3-(Dimethylamino)propyl)((heptadecafluorooctyl)sulfonyl)amino)-1-Propanesulfonic acid
    • NS00011364
    • G5T3L6XFK4
    • Inchi: InChI=1S/C16H19F17N2O5S2/c1-34(2)5-3-6-35(7-4-8-41(36,37)38)42(39,40)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3-8H2,1-2H3,(H,36,37,38)
    • InChI Key: UUBYZMXGONPVTR-UHFFFAOYSA-N
    • SMILES: CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 706.04647
  • Monoisotopic Mass: 706.0463928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 24
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 16
  • Complexity: 1140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.606
  • Refractive Index: 1.393
  • PSA: 94.99

1-Propanesulfonic acid,3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]- Related Literature

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd